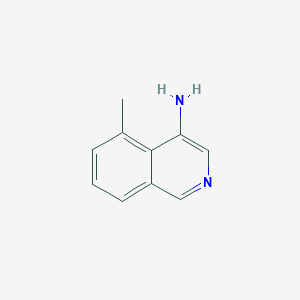
5-Methylisoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylisoquinolin-4-amine is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Methylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
5-Methylisoquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methylisoquinolin-4-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methylisoquinolin-4-amine can be compared with other isoquinoline derivatives such as:
4-Methylisoquinolin-5-amine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
5-Aminoisoquinoline: Another related compound with unique applications and mechanisms of action.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties .
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5-methylisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,11H2,1H3 |
InChI Key |
WOYUIZJNHWJNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















